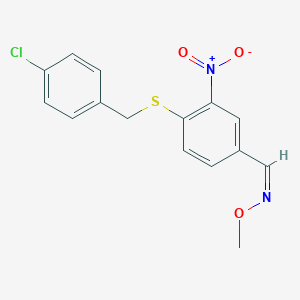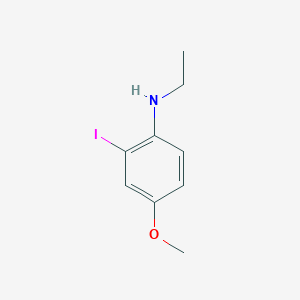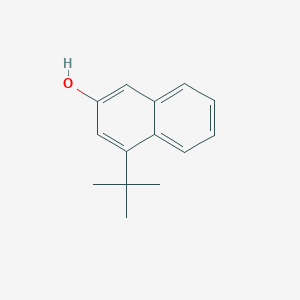
2-Naphthalenol,4-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenol, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H16O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring, with a tert-butyl group (1,1-dimethylethyl) at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 4-(1,1-dimethylethyl)- typically involves the alkylation of 2-naphthol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene. The general reaction scheme is as follows:
2-Naphthol+tert-Butyl chloride→2-Naphthalenol, 4-(1,1-dimethylethyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-Naphthalenol, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-naphthoquinone derivatives.
Reduction: Formation of 2,4-di-tert-butyl-1,2-dihydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-Naphthalenol, 4-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenol, 4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
2-Naphthalenol: Lacks the tert-butyl group, making it less sterically hindered.
4-tert-Butylphenol: Similar structure but with a phenol ring instead of a naphthalene ring.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, providing different steric and electronic effects.
Uniqueness
2-Naphthalenol, 4-(1,1-dimethylethyl)- is unique due to the combination of the naphthalene ring and the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C14H16O |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
4-tert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)13-9-11(15)8-10-6-4-5-7-12(10)13/h4-9,15H,1-3H3 |
InChI 键 |
BQBGTRIOPZRLJD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
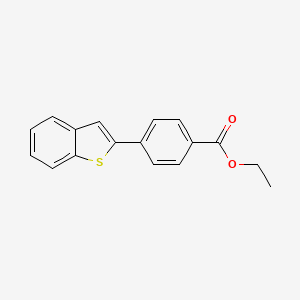
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
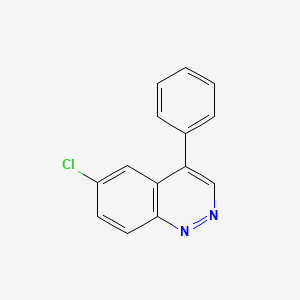
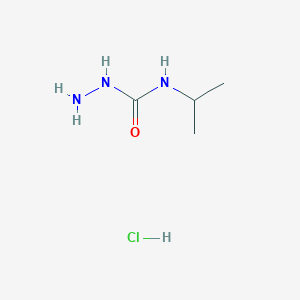
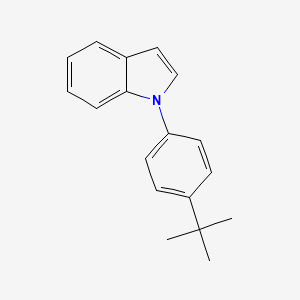
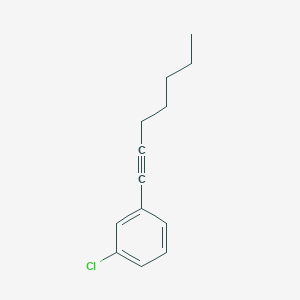
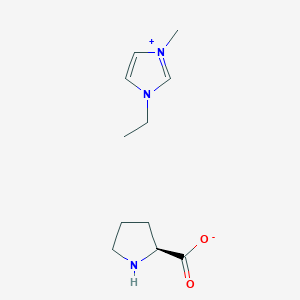
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
